

Reducing equilibrium plateau pressure in La-Ni hydrides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum--nickel (2/7)*

Cat. No.: *B15484396*

[Get Quote](#)

Technical Support Center: La-Ni Hydrides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on reducing the equilibrium plateau pressure in Lanthanum-Nickel (La-Ni) based hydrides.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to reduce the equilibrium plateau pressure of LaNi₅ hydrides?

The most effective and widely studied method is elemental substitution. This involves partially replacing either Lanthanum (La) at the 'A' site or Nickel (Ni) at the 'B' site in the AB₅ crystal structure with other metallic elements. This modification of the alloy's composition leads to changes in its crystallographic and thermodynamic properties, resulting in a lower equilibrium plateau pressure for hydrogen absorption and desorption.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q2: Which elements can be substituted into the LaNi₅ structure to lower the plateau pressure?

Several elements have been successfully substituted to reduce the plateau pressure. Common substitutes for Nickel (Ni) at the B-site include Aluminum (Al), Manganese (Mn), Cobalt (Co), Chromium (Cr), and Tin (Sn).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) At the A-site, Lanthanum (La) can be partially replaced by elements like Cerium (Ce) or Gallium (Ga), although Ce substitution has been shown to increase the plateau pressure.[\[2\]](#)[\[3\]](#)

Q3: How does elemental substitution lead to a reduction in plateau pressure?

The reduction in plateau pressure is primarily attributed to the increase in the unit cell volume of the LaNi_5 crystal lattice upon substitution.^{[1][2][4][5]} Substituting Ni with larger atoms like Al, Mn, or Sn expands the crystal lattice. This expansion of the interstitial sites where hydrogen atoms reside reduces the strain energy required to accommodate them, leading to the formation of a more stable hydride.^[8] According to the van't Hoff relationship, a more stable hydride (i.e., a more exothermic heat of formation) will exhibit a lower equilibrium plateau pressure at a given temperature.

Q4: What are the trade-offs associated with substituting elements in LaNi_5 ?

While elemental substitution effectively reduces plateau pressure, it can also impact other important properties. For instance, substitution with aluminum can decrease the hydrogen storage capacity.^{[4][9]} The kinetics of hydrogen absorption and desorption might also be affected. Additionally, hysteresis, the difference between the absorption and desorption plateau pressures, can be altered.^[10] Therefore, selecting a substituent requires a careful balance to optimize the desired properties for a specific application.

Troubleshooting Guide

Issue: The synthesized substituted LaNi_5 alloy does not show a reduced plateau pressure.

- Possible Cause 1: Incorrect Elemental Composition.
 - Troubleshooting: Verify the stoichiometry of the starting materials. Ensure accurate weighing of the constituent metals before synthesis. Perform elemental analysis (e.g., Energy Dispersive X-ray Spectroscopy - EDS) on the final alloy to confirm the composition.
- Possible Cause 2: Inhomogeneous Alloy.
 - Troubleshooting: During arc melting, ensure the alloy is melted and flipped multiple times (typically 3-5 times) to promote homogeneity.^[1] Post-synthesis annealing at an appropriate temperature in an inert atmosphere can also improve the homogeneity of the alloy.

- Possible Cause 3: Oxidation of the Sample.
 - Troubleshooting: The synthesis and handling of the alloy should be performed under an inert atmosphere (e.g., argon) to prevent oxidation, especially of lanthanum.[\[1\]](#) The presence of oxide layers can hinder hydrogen absorption and affect the measured plateau pressure.

Issue: Difficulty in activating the substituted LaNi_5 alloy.

- Possible Cause 1: Stable Surface Oxide Layer.
 - Troubleshooting: The initial activation process, which involves exposing the material to high-pressure hydrogen at elevated temperatures, is crucial for breaking down the surface oxide layer and creating pathways for hydrogen to enter the bulk material. For some substituted alloys, this process might require more stringent conditions (higher pressure or temperature) than for pure LaNi_5 .
- Possible Cause 2: Altered Surface Chemistry.
 - Troubleshooting: Certain substituting elements might form more stable oxides on the surface. Surface modification techniques, such as ball milling with a catalyst or surface coating, can be explored to enhance the activation process.

Data Presentation

The following table summarizes the effect of various elemental substitutions on the lattice parameters and equilibrium plateau pressure of LaNi_5 -based hydrides at room temperature.

Alloy Composition	Lattice Constant 'a' (Å)	Lattice Constant 'c' (Å)	Unit Cell Volume (Å³)	Desorption Plateau Pressure (atm) at ~298 K
LaNi ₅	5.018	3.987	86.89	~2.5
LaNi _{4.5} Al _{0.5}	5.050	4.035	89.04	~0.3
LaNi ₄ Mn ₁	5.080	4.050	90.50	~0.2
LaNi ₄ Co ₁	5.000	4.010	86.80	~1.0
LaNi _{4.7} Sn _{0.3}	-	-	-	~0.8
La _{0.8} Ce _{0.2} Ni ₅	4.995	3.991	86.23	~4.0

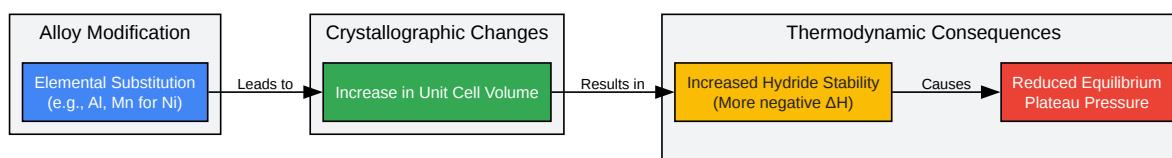
Note: The values presented are approximate and can vary depending on the specific experimental conditions and synthesis methods.

Experimental Protocols

Protocol 1: Synthesis of Substituted LaNi_{5-x}M_x Alloys by Arc Melting

- Preparation of Precursors: Weigh stoichiometric amounts of high-purity (>99.9%) Lanthanum, Nickel, and the substituting element (M = Al, Mn, Co, etc.) corresponding to the desired composition (e.g., LaNi_{4.5}Al_{0.5}).
- Arc Melting:
 - Place the weighed metals into a water-cooled copper crucible inside an arc furnace. To minimize the vaporization of the lower melting point component, it should be placed at the bottom and covered by the other elements.
 - Evacuate the furnace chamber to a high vacuum (< 10⁻⁴ mbar) and then backfill with high-purity argon to a pressure of ~0.8 bar.
 - Strike an electric arc between the tungsten electrode and the metals to melt the charge.

- To ensure homogeneity, remelt the resulting ingot at least three to five times, flipping the ingot between each melting cycle.[1]
- Annealing (Optional but Recommended):
 - Seal the as-cast ingot in a quartz tube under a high vacuum.
 - Anneal the sample at a temperature of 900-1000 °C for 24-48 hours.
 - Quench the tube in cold water.
- Characterization:
 - Analyze the crystal structure and phase purity of the synthesized alloy using X-ray Diffraction (XRD).
 - Determine the elemental composition and homogeneity using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS).


Protocol 2: Measurement of Pressure-Composition-Temperature (PCT) Isotherms

- Sample Preparation: Crush the synthesized alloy into a fine powder in an inert atmosphere (e.g., inside a glovebox) to increase the surface area for hydrogen absorption.
- Activation:
 - Load a known mass of the powdered sample into the reactor of a Sieverts-type apparatus.
 - Evacuate the reactor to a high vacuum and heat the sample to a moderate temperature (e.g., 100-150 °C) for several hours to remove any adsorbed gases.
 - Introduce high-purity hydrogen into the reactor at a high pressure (e.g., 30-50 bar).
 - Perform several hydrogen absorption-desorption cycles until the hydrogen storage capacity becomes stable.
- Isotherm Measurement:

- Set the reactor to the desired constant temperature (e.g., 25 °C).
- Introduce a small, known amount of hydrogen gas into the calibrated volume of the apparatus and measure the initial pressure.
- Open the valve to the sample reactor and allow the system to reach equilibrium. Record the final pressure.
- Calculate the amount of hydrogen absorbed by the sample based on the pressure drop.
- Repeat the process by incrementally adding hydrogen to obtain the absorption isotherm until the sample is saturated.
- To measure the desorption isotherm, incrementally remove known amounts of hydrogen from the reactor and record the equilibrium pressure at each step.

- Data Analysis:
 - Plot the equilibrium hydrogen pressure as a function of the hydrogen concentration in the alloy (in H/M, hydrogen atoms per metal atom, or wt.%) to obtain the PCT isotherm.
 - The plateau pressure is determined from the relatively flat region of the isotherm.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Logical relationship of elemental substitution on plateau pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bohrium.com [bohrium.com]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iopb.res.in [iopb.res.in]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Effect of substitutional elements on hydrogen absorption properties in Mm-based AB₅ alloys [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reducing equilibrium plateau pressure in La-Ni hydrides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15484396#reducing-equilibrium-plateau-pressure-in-la-ni-hydrides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com